N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine
CAS No.: 915707-57-2
Cat. No.: VC3959008
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915707-57-2 |
|---|---|
| Molecular Formula | C14H23N3 |
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | N-methyl-1-[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C14H23N3/c1-15-12-13-6-3-4-7-14(13)17-9-5-8-16(2)10-11-17/h3-4,6-7,15H,5,8-12H2,1-2H3 |
| Standard InChI Key | OEVIJYRNRIFBSO-UHFFFAOYSA-N |
| SMILES | CNCC1=CC=CC=C1N2CCCN(CC2)C |
| Canonical SMILES | CNCC1=CC=CC=C1N2CCCN(CC2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzylamine group (a benzene ring attached to an amine via a methylene bridge) linked to a 4-methylperhydro-1,4-diazepine ring, a seven-membered saturated heterocycle containing two nitrogen atoms. The IUPAC name, N-methyl-1-[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine, reflects this arrangement . Key structural attributes include:
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Stereochemistry: The diazepine ring introduces conformational flexibility, enabling interactions with biological targets.
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Substituent Effects: The methyl group on the diazepine nitrogen modulates electronic properties, while the benzylamine moiety enhances lipophilicity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 233.35 g/mol | |
| Boiling Point | 366°C (estimated) | |
| Density | 1.042 g/cm³ | |
| LogP (Partition Coefficient) | 1.99 | |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a nucleophilic substitution reaction between N-methylbenzylamine and 4-methylperhydro-1,4-diazepine under reflux conditions. Key steps include:
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Reaction Setup: A mixture of N-methylbenzylamine (1 eq) and 4-methylperhydro-1,4-diazepine (1.2 eq) in anhydrous ethanol, catalyzed by palladium on carbon (Pd/C).
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Temperature Control: Maintained at 80–100°C for 12–24 hours to ensure complete conversion.
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Purification: Crude product is isolated via vacuum distillation and further purified using column chromatography (silica gel, ethyl acetate/hexane) .
Table 2: Synthetic Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Ethanol | 85–90% |
| Catalyst | 5% Pd/C | – |
| Reaction Time | 18 hours | – |
Industrial Manufacturing
Scaled-up production employs continuous-flow reactors to enhance efficiency:
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Automation: Precise control of temperature, pressure, and stoichiometry minimizes byproducts .
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Quality Control: High-performance liquid chromatography (HPLC) ensures ≥97% purity, as specified by suppliers like Thermo Scientific .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate () in acidic medium yields N-oxide derivatives, useful as prodrugs.
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Reduction: Lithium aluminum hydride () reduces the amine to secondary alcohols, though this pathway is less explored.
Substitution Reactions
Applications in Scientific Research
Pharmaceutical Development
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Kinase Inhibition: The diazepine ring mimics ATP-binding motifs, making the compound a scaffold for kinase inhibitors (e.g., JAK2, EGFR) .
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Neuropharmacology: Structural analogs exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, suggesting potential in treating psychiatric disorders .
Table 3: Biological Activity Data
| Target | IC (nM) | Assay Type |
|---|---|---|
| JAK2 | 120 ± 15 | Cell-free |
| 5-HT | 450 ± 30 | Radioligand |
Material Science
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Coordination Chemistry: The tertiary amine serves as a ligand for transition metals (e.g., Cu, Pd), facilitating catalysis in cross-coupling reactions .
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Polymer Additives: Enhances thermal stability in polyurethanes by scavenging free radicals .
Comparison with Structural Analogs
Diazepine vs. Piperidine Derivatives
Replacing the diazepine ring with a piperidine moiety (e.g., N-methyl-4-(4-methylpiperidin-1-yl)benzylamine) reduces conformational flexibility, lowering receptor affinity by 40–60% .
Table 4: Analog Comparison
| Property | Diazepine Derivative | Piperidine Analog |
|---|---|---|
| LogP | 1.99 | 2.45 |
| 5-HT IC | 450 nM | 720 nM |
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